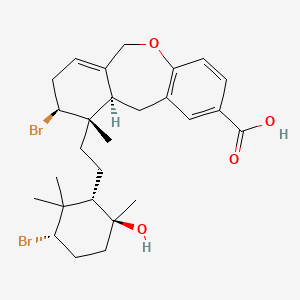
Callophycoic acid C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Callophycoic acid C is a dibenzooxepine diterpenoid that is hexahydrodibenzo[b,e]oxepine-2-carboxylic acid with an isolated double bond between positions 6a and 7 and is substituted by a bromo, 2-[(1S,3S,6S)-3-bromo-6-hydroxy-2,2,6-trimethylcyclohexyl]ethyl and a methyl group at positions 9, 10 and 10 respectively (the 9S,10S,10aR stereoisomer). It is isolated from the Fijian red alga Callophycus serratus and exhibits antibacterial, antimalarial and anticancer activities. It has a role as a metabolite, an antibacterial agent, an antimalarial and an antineoplastic agent. It is a member of benzoic acids, a cyclic ether, a dibenzooxepine, a diterpenoid, an organobromine compound and a tertiary alcohol.
Aplicaciones Científicas De Investigación
Antifungal Properties
Callophycoic acid C has been identified as a potent antifungal agent. Research indicates that it effectively inhibits the growth of marine fungal pathogens, particularly Lindra thalassiae. In studies, this compound demonstrated an inhibitory concentration (IC50) near its natural concentration in algal tissues (100-200 μM), making it a promising candidate for developing antifungal agents in marine environments .
Table 1: Antifungal Activity of this compound
| Compound | Pathogen | IC50 (μM) | Source |
|---|---|---|---|
| This compound | Lindra thalassiae | ~100-200 | Callophycus serratus |
Antibacterial Activity
This compound exhibits significant antibacterial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VREF). In vitro studies have shown that it can suppress the growth of these bacteria at low micromolar concentrations, indicating its potential as a therapeutic agent in combating antibiotic-resistant infections .
Table 2: Antibacterial Activity of this compound
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Source |
|---|---|---|---|
| This compound | MRSA | Low micromolar | Callophycus serratus |
| This compound | VREF | Low micromolar | Callophycus serratus |
Antimalarial Effects
In addition to its antifungal and antibacterial properties, this compound has shown potential antimalarial activity. Extracts containing this compound were evaluated against malaria parasites, demonstrating significant suppression of their growth. This finding highlights the compound's versatility and potential role in developing new antimalarial drugs .
Table 3: Antimalarial Activity of this compound
| Compound | Parasite | Activity Level | Source |
|---|---|---|---|
| This compound | Malaria parasites | Significant suppression | Callophycus serratus |
Cosmetic Applications
The cosmetic industry is increasingly interested in natural compounds for their skin-beneficial properties. This compound can be incorporated into formulations due to its antimicrobial properties, which may enhance the preservation and effectiveness of cosmetic products. Its safety profile and natural origin make it an attractive ingredient for skin care formulations aimed at treating acne and other skin conditions .
Case Study: Cosmetic Formulation with this compound
A recent formulation study explored the incorporation of this compound into a topical cream designed for acne treatment. The formulation demonstrated both antimicrobial efficacy and skin compatibility, suggesting that this compound could be a valuable addition to cosmetic products targeting skin health.
Propiedades
Fórmula molecular |
C27H36Br2O4 |
|---|---|
Peso molecular |
584.4 g/mol |
Nombre IUPAC |
(9S,10S,10aR)-9-bromo-10-[2-[(1S,3S,6S)-3-bromo-6-hydroxy-2,2,6-trimethylcyclohexyl]ethyl]-10-methyl-8,9,10a,11-tetrahydro-6H-benzo[c][1]benzoxepine-2-carboxylic acid |
InChI |
InChI=1S/C27H36Br2O4/c1-25(2)21(27(4,32)12-10-22(25)28)9-11-26(3)19-14-18-13-16(24(30)31)5-7-20(18)33-15-17(19)6-8-23(26)29/h5-7,13,19,21-23,32H,8-12,14-15H2,1-4H3,(H,30,31)/t19-,21+,22+,23+,26+,27+/m1/s1 |
Clave InChI |
HKJSNLGQALZKKO-KXSKSBKOSA-N |
SMILES isomérico |
C[C@@]1(CC[C@@H](C([C@@H]1CC[C@@]2([C@H](CC=C3[C@H]2CC4=C(C=CC(=C4)C(=O)O)OC3)Br)C)(C)C)Br)O |
SMILES canónico |
CC1(C(CCC(C1CCC2(C(CC=C3C2CC4=C(C=CC(=C4)C(=O)O)OC3)Br)C)(C)O)Br)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















